4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-nitrophenyl)-
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Overview
Description
2-(2-Nitrophenyl)chroman-4-one: is a compound belonging to the class of chroman-4-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)chroman-4-one typically involves the condensation of 2-nitrobenzaldehyde with chroman-4-one under basic conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often employs catalytic processes to enhance yield and efficiency. For example, silver-catalyzed cascade radical cyclization and rhodium-catalyzed tandem hydroacylation are advanced methods used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated chroman-4-one derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)chroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chroman-4-one: The parent compound with a similar structure but without the nitrophenyl group.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
Isoflavone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(2-Nitrophenyl)chroman-4-one is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities compared to other chroman-4-one derivatives .
Properties
CAS No. |
107918-07-0 |
---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-8,15H,9H2 |
InChI Key |
BEVZSBGPERALMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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